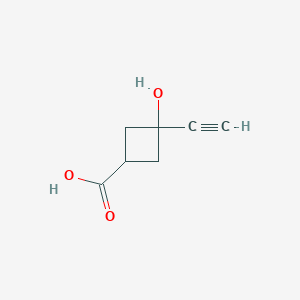

3-Ethynyl-3-hydroxycyclobutanecarboxylic acid

Descripción

3-Ethynyl-3-hydroxycyclobutanecarboxylic acid (CAS: 286443-22-9) is a cyclobutane-derived carboxylic acid featuring an ethynyl (-C≡CH) and hydroxyl (-OH) group at the 3-position of the four-membered ring. Its molecular formula is C₈H₁₀O₃, with a molar mass of 154.16 g/mol . The compound is structurally distinct due to the combination of a strained cyclobutane ring, a polar carboxylic acid group, and the highly reactive ethynyl moiety. These features make it a candidate for research in organic synthesis, materials science, and pharmaceutical intermediates, particularly in reactions involving click chemistry or polymerization .

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-7(10)3-5(4-7)6(8)9/h1,5,10H,3-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDZXJAQPZWEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC(C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-3-hydroxycyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which undergo ethynylation and subsequent hydroxylation to yield the desired product

Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the principles of organic synthesis and process optimization can be applied to scale up the laboratory procedures. This would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethynyl-3-hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or hydrogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Catalysts like palladium on carbon (Pd/C) are often employed for hydrogenation reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or hydrogenated derivatives.

Aplicaciones Científicas De Investigación

3-Ethynyl-3-hydroxycyclobutanecarboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-ethynyl-3-hydroxycyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Analysis

Ethynyl vs. Trifluoromethyl Substituents

The replacement of the ethynyl group with a trifluoromethyl (-CF₃) group in 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (similarity score: 0.95 ) introduces significant differences:

- Electron-Withdrawing Effects : The -CF₃ group enhances acidity of the carboxylic acid compared to the ethynyl group, which has mixed electronic effects.

- Reactivity : The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), while -CF₃ is inert but improves metabolic stability in pharmaceuticals.

Carboxylic Acid vs. Ester Derivatives

Methyl 3-Methylenecyclobutanecarboxylate (CAS: 15963-40-3) lacks the hydroxyl and ethynyl groups but features a methyl ester (-COOCH₃). This modification reduces polarity and increases volatility (boiling point: 56–59°C at 20 Torr) compared to the carboxylic acid form, making it suitable for gas-phase reactions .

Alkyl Chain Modifications

Physicochemical Properties

Q & A

Q. What are the key structural features of 3-Ethynyl-3-hydroxycyclobutanecarboxylic acid, and how do they influence its reactivity?

Methodological Answer: The compound’s bicyclic structure combines a cyclobutane ring with a hydroxy and ethynyl substituent, creating steric strain and electronic effects. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR can resolve the spatial arrangement of substituents and confirm stereochemistry. For example, coupling constants in NMR reveal ring strain (e.g., cyclobutane protons typically show ) .

- X-ray Crystallography: Resolves bond angles and distances, critical for understanding strain-induced reactivity (e.g., distorted tetrahedral geometry in cyclobutane derivatives) .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., O-H stretch at 3200–3600 cm, C≡C stretch at 2100–2260 cm) .

Q. What synthetic routes are reported for this compound, and how can their efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies:

Cyclobutane Ring Formation: Use [2+2] photocycloaddition or ring-closing metathesis. For example, ketene dimerization under UV light yields cyclobutane precursors .

Functionalization: Introduce ethynyl and hydroxy groups via Sonogashira coupling (for ethynyl) and hydroxylation (e.g., Sharpless dihydroxylation followed by oxidation).

Yield Optimization: Reaction parameters (temperature, catalyst loading) must be systematically varied. For instance, Pd-catalyzed couplings require inert atmospheres and precise stoichiometry to avoid side products .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved across studies?

Methodological Answer: Discrepancies often arise from:

- Sample Purity: Impurities (e.g., residual solvents) alter NMR/IR signals. Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to confirm purity >98% .

- Solvent Effects: Polar solvents (e.g., DMSO) shift proton signals. Compare spectra in identical solvents and report dielectric constants .

- Isomeric Mixtures: Use chiral chromatography (e.g., Chiralcel OD-H column) to separate enantiomers and assign configurations .

Q. What experimental design considerations are critical for studying its kinetic stability under varying pH conditions?

Methodological Answer:

-

pH Buffers: Use phosphate (pH 2–7.4) and carbonate (pH 8–10) buffers. Monitor ionic strength to avoid confounding effects .

-

Degradation Kinetics: Employ UV-Vis spectroscopy at λ_max ≈ 270 nm (carboxylic acid absorption) to track decomposition. Fit data to first-order kinetics:

-

Control Variables: Temperature (25°C ± 0.1°C), oxygen exclusion (N₂ purging), and light protection (amber vials) .

Example Stability Data:

| pH | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| 2.0 | 0.012 | 57.8 |

| 7.4 | 0.004 | 173.3 |

| 10.0 | 0.025 | 27.7 |

Q. How can computational methods complement experimental data in predicting its reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the cyclobutane ring (e.g., B3LYP/6-31G* basis set). High BDEs (>90 kcal/mol) indicate kinetic stability .

- Molecular Dynamics (MD): Simulate solvation effects in water/methanol mixtures to predict solubility trends.

- Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .

Methodological Best Practices

- Validation: Cross-check NMR assignments with 2D techniques (COSY, HSQC) .

- Reproducibility: Document reaction conditions (e.g., glovebox O₂ levels <1 ppm for air-sensitive steps) .

- Data Reporting: Follow IUPAC guidelines for spectroscopic data and statistical analysis (e.g., report SD for triplicate measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.